

PSI-697 P-selectin glycoprotein ligand-1 binding

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Compound Focus: Psi-697

CAS No.: 851546-61-7

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Technical Profile of PSI-697

PSI-697, with the chemical name **2-(4-Chlorobenzyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[h] Quinoline-4-carboxylic acid**, is a selective antagonist that disrupts the interaction between P-selectin and its primary ligand, PSGL-1 [1] [2]. This interaction is a critical first step in the inflammatory cascade and thrombus formation [3] [4].

The table below summarizes the core quantitative data for **PSI-697**:

Parameter	Details & Quantitative Data
Molecular Mass	367.83 g/mol [1]
In Vitro Binding (Biacore & Cell Assays)	IC ₅₀ of 50-125 μM for inhibiting human P-selectin/PSGL-1 binding [5].
In Vivo Pharmacokinetics (Rat)	Low clearance, short half-life, low volume of distribution, and moderate oral bioavailability [5].
Efficacy in Rat Surgical Inflammation Model	50 mg/kg p.o. significantly reduced rolling leukocytes in cremaster venules by 39% (P < 0.05) [5].
Efficacy in Rat Venous Thrombosis Model	100 mg/kg p.o. reduced thrombus weight by 18% (P < 0.05), without prolonging bleeding time [5].

Parameter	Details & Quantitative Data
Efficacy in Rat Carotid Injury Model	30 mg/kg and 15 mg/kg p.o. (once daily for 13 days) reduced intima/media ratios by 40.2% (P=0.025) and 25.7% (P=0.002), respectively [5].
Human Clinical Trial (Phase)	A clinical trial in healthy smokers showed that a 600 mg oral dose achieved plasma concentrations of ~1906 ng/mL at 4h and ~83 ng/mL at 24h. However, it had no significant effect on inhibiting platelet-monocyte aggregate formation at these concentrations [2].

Experimental Protocols for Key Assays

For researchers aiming to investigate P-selectin inhibitors, here are the methodologies from key studies on **PSI-697**.

In Vitro P-Selectin/PSGL-1 Binding Assay

This protocol measures the direct ability of a compound to disrupt the P-selectin/PSGL-1 interaction [1].

- **Protein Reagents:** Use a soluble, truncated form of human P-selectin and a biotinylated, monomeric, truncated form of human PSGL-1 (SGP3).
- **Assay Platform:** A **Biacore assay** (surface plasmon resonance) is employed. P-selectin is immobilized on a sensor chip.
- **Inhibition Measurement:** The ability of **PSI-697** to prevent the binding of the soluble PSGL-1 to the immobilized P-selectin is measured. Data are used to calculate an IC₅₀ value [1] [5].

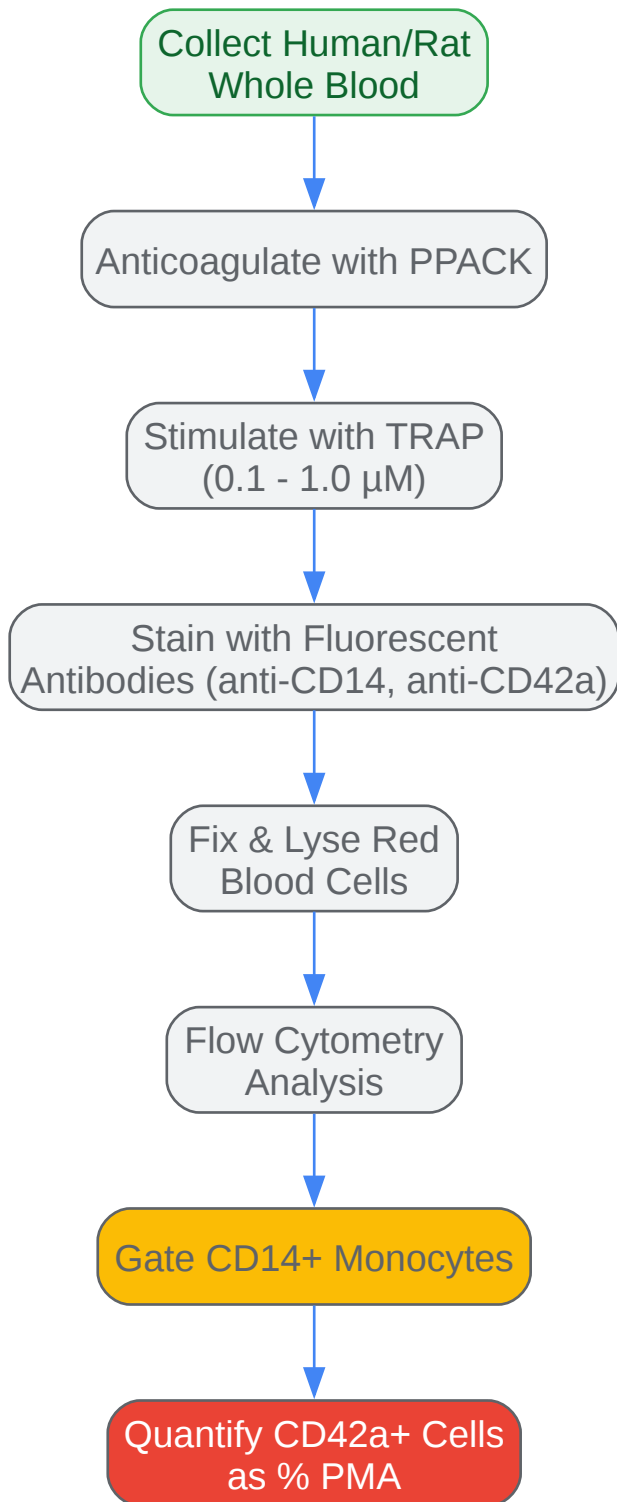
Flow Cytometry for Platelet-Monocyte Aggregates (PMA)

This protocol, used in both preclinical and clinical studies, is a sensitive measure of platelet activation and P-selectin mediated cell adhesion in whole blood [2].

- **Blood Collection & Anticoagulation:** Draw peripheral venous blood with a 19-gauge needle and anticoagulate immediately with **d-Phe-Pro-Arg chloromethyl ketone (PPACK, 75 µmol/L)**, a direct thrombin inhibitor.

- **Platelet Stimulation:** Incubate aliquots of whole blood for 5 minutes in the presence or absence of **Thrombin Receptor-Activating Peptide (TRAP; 0.1 to 1.0 $\mu\text{mol/L}$)** to induce activation and P-selectin expression.
- **Antibody Staining & Fixation:** Incubate samples with fluorescently tagged **anti-CD14-PE** (monocyte marker) and **anti-CD42a-FITC** (platelet marker), along with isotype-matched controls, for 20 minutes at room temperature.
- **Lysis & Analysis:** Add FACS-lyse solution to fix cells and lyse red blood cells. Analyze samples on a flow cytometer. **Monocytes are gated** based on forward/side scatter and CD14 positivity. **CD42a-positive monocytes** are counted as PMAs and expressed as a percentage of total monocytes [2].

The workflow for this key experiment is outlined below:



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Flow chart of the Platelet-Monocyte Aggregate (PMA) assay.

In Vivo Rodent Model of Vascular Inflammation

This intravital microscopy model directly visualizes the effect of a compound on leukocyte rolling, a P-selectin-dependent process [5].

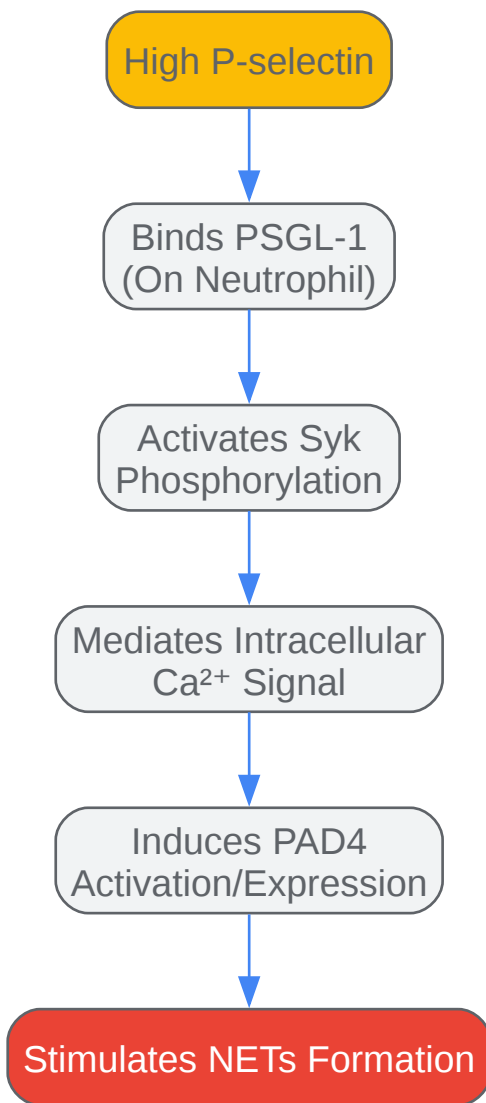
- **Animal Model:** Male Sprague-Dawley or Wistar rats.
- **Surgical Preparation:** The cremaster muscle is exteriorized and prepared for observation, inducing a surgical inflammation.
- **Intravital Microscopy:** Using transmitted light, **rolling leukocytes** are visualized and counted in post-capillary venules.
- **Dosing:** **PSI-697** is administered orally (e.g., 50 mg/kg) and its effect on reducing the number of rolling leukocytes is quantified versus a vehicle control [5].

PSI-697 in a Research Model of Acute Pancreatitis

A 2023 study used **PSI-697** as a tool to investigate the role of P-selectin in Acute Pancreatitis (AP), revealing a key signaling pathway [6].

- **Finding:** High P-selectin expression induces Neutrophil Extracellular Traps (NETs) via the **PSGL-1/Syk/Ca²⁺/PAD4 pathway**.
- **Intervention:** Pretreatment with **PSI-697** blunted NETs formation and PAD4 expression in pancreatic tissue of AP mice, ameliorating disease severity [6].

The mechanism uncovered by this research is illustrated below:



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Proposed pathway for P-selectin induced NETs formation in AP. This pathway suggests that targeting P-selectin with inhibitors like **PSI-697** could be a strategy for treating AP and other NET-driven pathologies [6].

Comparison with Other P-Selectin Inhibitors

PSI-697 represents one approach in a diverse field of P-selectin inhibition. The table below contrasts it with other inhibitor classes:

Inhibitor Class	Representative Compound	Mechanism / Target	Key Characteristics
Small Molecule	PSI-697	Antagonizes P-selectin / PSGL-1 binding [1] [5].	Oral activity; low micromolar IC ₅₀ ; showed efficacy in rodent models but not in human PMA assay [2] [5].
Small Molecule	Bimosiamose (TBC1269)	Pan-selectin inhibitor [7] [8].	Reported IC ₅₀ of ~70 μM against P-selectin [7] [8].
Monoclonal Antibody	Crizanlizumab	Humanized anti-P-selectin antibody [4].	Approved for reducing vaso-occlusive crises in sickle cell disease; injectable biologic [4].
Monoclonal Antibody	Inclacumab	Humanized anti-P-selectin antibody [4].	In phase 3 trials for sickle cell disease (NCT04935879) [4].
Glycopeptide Mimic	GSnP-6	Mimics N-terminal PSGL-1, binding to P-selectin [7] [8].	High affinity (K _d ~22 nM); designed for stability by replacing tyrosine sulfates with sulfonates [7] [8].

Conclusion for Research Application

PSI-697 is a validated, orally active tool compound for **preclinical research** investigating the role of P-selectin in animal models of vascular inflammation, thrombosis, and other related diseases [5] [6]. Its main advantages are its oral bioavailability and well-documented efficacy in rodents.

However, its **relatively low binding affinity (micromolar range)** and the **negative results from a human clinical trial** regarding its effect on platelet-monocyte aggregation suggest it may have limitations for clinical translation [2] [7]. Newer approaches, such as high-affinity glycopeptide mimics (e.g., GSnP-6) or therapeutic antibodies, are being developed to overcome these limitations [4] [7] [8].

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